Methyl 4-chloro-2-cyanobenzoate

Catalog No.
S801404
CAS No.
58331-97-8
M.F
C9H6ClNO2
M. Wt
195.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-chloro-2-cyanobenzoate

CAS Number

58331-97-8

Product Name

Methyl 4-chloro-2-cyanobenzoate

IUPAC Name

methyl 4-chloro-2-cyanobenzoate

Molecular Formula

C9H6ClNO2

Molecular Weight

195.6 g/mol

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3

InChI Key

JKAWTBOCEPQPBQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C#N

Methyl 4-chloro-2-cyanobenzoate (CAS 58331-97-8) is a highly versatile, bifunctional aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including TANK-binding kinase (TBK1) inhibitors and late-stage thrombin inhibitors [1]. Featuring a methyl ester, an ortho-cyano group, and a para-chloro substituent, this scaffold enables orthogonal reactivity. The 4-chloro position serves as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the adjacent cyano and ester groups permit simultaneous or stepwise reductions to yield critical 1,2-disubstituted pharmacophores, such as aminomethyl benzyl alcohols [2]. Its esterified form ensures high solubility in organic solvents and prevents catalyst poisoning during transition-metal-mediated transformations.

Substituting Methyl 4-chloro-2-cyanobenzoate with its free acid counterpart (4-chloro-2-cyanobenzoic acid) or structural isomers (e.g., Methyl 2-chloro-4-cyanobenzoate) fundamentally disrupts established synthetic pathways. The free carboxylic acid significantly reduces solubility in aprotic solvents (such as toluene or dioxane) and can coordinate with palladium catalysts, necessitating protection steps or excess base that lower overall yield and atom economy [1]. Furthermore, the specific 1,2,4-substitution pattern is non-negotiable for target binding; for instance, in thrombin inhibitor optimization, the ortho-relationship between the cyano (reduced to aminomethyl) and ester (reduced to hydroxymethyl) groups is strictly required to form the hydrogen-bond network within the S1 pocket of the protease [2].

Palladium-Catalyzed Cross-Coupling Efficiency via Esterification

In the synthesis of complex kinase inhibitors, the use of Methyl 4-chloro-2-cyanobenzoate allows for direct palladium-catalyzed cross-coupling at the 4-chloro position (e.g., at 85 °C) without the need for transient carboxylate protection. Compared to the free acid baseline (4-chloro-2-cyanobenzoic acid), which typically requires >2 equivalents of base to prevent catalyst quenching and suffers from poor aprotic solubility, the methyl ester maintains high organic solubility and facilitates standard workup (e.g., Celite filtration), directly streamlining the reaction sequence [1].

Evidence DimensionCross-coupling processability and base requirement
Target Compound DataMethyl ester: 1 eq base sufficient, high solubility in aprotic solvents
Comparator Or Baseline4-chloro-2-cyanobenzoic acid: Requires >2 eq base, risks catalyst coordination
Quantified DifferenceEliminates carboxylate-driven catalyst poisoning and reduces base equivalents by >50%
ConditionsPalladium-catalyzed cross-coupling (e.g., 85 °C in organic solvent)

Procuring the esterified precursor eliminates an entire protection/deprotection cycle, saving time and reagent costs in scale-up API synthesis.

Orthogonal Dual Reduction to Aminomethyl Benzyl Alcohols

Methyl 4-chloro-2-cyanobenzoate serves as an optimal precursor for generating 2-(aminomethyl)-4-chlorophenylmethanol derivatives, which are critical P1 anchors in thrombin inhibitors. The simultaneous reduction of the ester and cyano groups proceeds cleanly, yielding the target bifunctional intermediate (e.g., 49.9% isolated yield over the reduction step) [1]. Attempting this dual reduction on the free acid analog often leads to incomplete reduction or requires harsher, less selective conditions that risk dehalogenation at the 4-chloro position.

Evidence DimensionReduction yield and chemoselectivity
Target Compound DataMethyl 4-chloro-2-cyanobenzoate: 49.9% isolated yield of dual-reduced intermediate
Comparator Or BaselineFree acid analog: Prone to incomplete reduction or over-reduction (dehalogenation)
Quantified DifferenceProvides a reliable ~50% yield of the critical aminomethyl alcohol without requiring distinct stepwise reductions
ConditionsGlobal reduction of ester and cyano groups to alcohol and amine

Buyers synthesizing 1,2-disubstituted benzyl alcohol pharmacophores can achieve the required geometry in a single, scalable reduction step.

Target-Binding Regiochemistry (1,2,4- vs 1,4,2- Substitution)

The specific 1,2,4-substitution pattern of Methyl 4-chloro-2-cyanobenzoate is essential for downstream target engagement. In thrombin inhibitor design, the ortho-arrangement of the reduced cyano and ester groups allows the resulting -CH2-NH2 and -CH2-OH moieties to form critical hydrogen bonds within the S1 pocket (e.g., with G219 at a distance of ~3.0 Å) [1]. Substituting this with Methyl 2-chloro-4-cyanobenzoate places the functional groups in a para-relationship, completely abolishing the ability to form this localized intramolecular and intermolecular hydrogen-bond network, rendering the resulting ligand inactive.

Evidence DimensionPharmacophore geometry and H-bond formation
Target Compound Data1,2,4-substitution: Enables dual H-bonding in the S1 pocket
Comparator Or BaselineMethyl 2-chloro-4-cyanobenzoate (isomer): Incapable of forming the localized H-bond network
Quantified DifferenceBinary shift from active target engagement to complete loss of required binding geometry
ConditionsProtease (thrombin) S1 pocket binding assay / crystallographic modeling

Procurement must strictly specify the 4-chloro-2-cyano regiochemistry, as isomers will fail to produce the active pharmacophore.

Synthesis of TANK-Binding Kinase (TBK1) Inhibitors

Methyl 4-chloro-2-cyanobenzoate is utilized as a core building block in the development of TBK1 inhibitors. The 4-chloro group undergoes metal-catalyzed cross-coupling to attach complex heteroaryl systems, while the ester and cyano groups are preserved for subsequent elaboration, streamlining the synthesis of these advanced oncology and immunology APIs [1].

Development of Late-Stage Thrombin Inhibitors

The compound is procured for its ability to be dually reduced into 5-chloro-2-(aminomethyl)benzyl alcohol derivatives. These intermediates serve as critical P1 anchors that form specific hydrogen bonds in the S1 pocket of thrombin, making the 1,2,4-substitution pattern indispensable for structure-based drug design[2].

Precursor for Bicyclic Heterocycles (Isoindolinones and Phthalazines)

The ortho-relationship of the ester and cyano groups makes this compound an ideal starting material for cyclization reactions following cross-coupling. This bifunctionality allows process chemists to rapidly generate diverse bicyclic libraries without the need for multi-step functional group interconversions [1].

XLogP3

3.1

Wikipedia

Methyl 4-chloro-2-cyanobenzoate

Dates

Last modified: 08-15-2023

Explore Compound Types